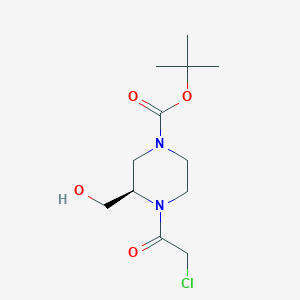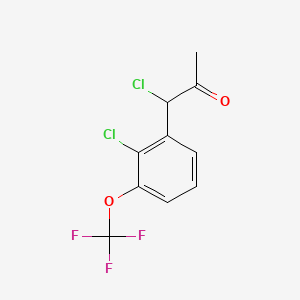![molecular formula C7H7N3S B14041949 Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
Thieno[3,4-b]pyridine-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,4-b]pyridine-5,7-diamine is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with amino groups attached at the 5th and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-b]pyridine-5,7-diamine typically involves the cyclization of thiophene-2-carboxamides. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant. Refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or ethylene glycol yields thieno[3,4-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-b]pyridine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve heating under reflux, using solvents like ethanol, toluene, or xylene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse thieno[3,4-b]pyridine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Thieno[3,4-b]pyridine derivatives have been investigated as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of thieno[3,4-b]pyridine-5,7-diamine involves its interaction with specific molecular targets and pathways. For example, thieno[3,4-b]pyridine derivatives have been shown to inhibit protein kinases, which play key roles in cell signaling and proliferation. By inhibiting these enzymes, the compound can interfere with cancer cell growth and survival .
Comparison with Similar Compounds
Thieno[3,4-b]pyridine-5,7-diamine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine: Another class of thienopyridine derivatives with diverse biological activities.
Purine: Structurally similar to thienopyrimidines, purines are important biological molecules with roles in DNA and RNA.
Thieno[2,3-b]pyridine: A related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
thieno[3,4-b]pyridine-5,7-diamine |
InChI |
InChI=1S/C7H7N3S/c8-6-4-2-1-3-10-5(4)7(9)11-6/h1-3H,8-9H2 |
InChI Key |
QLNWARJMVQCKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(SC(=C2N=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




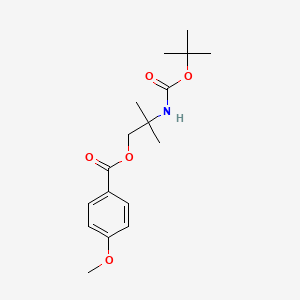
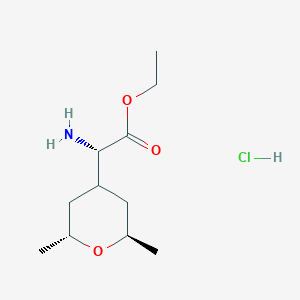
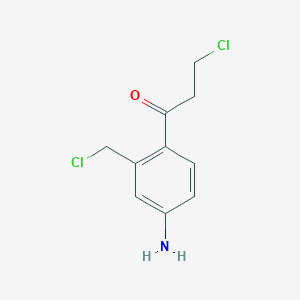

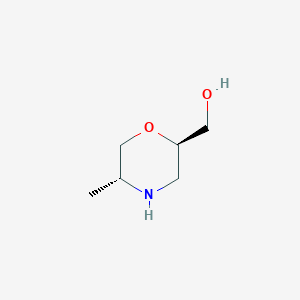
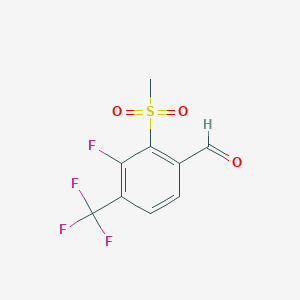

![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)
